molecular formula C7H6N2O2S B2920905 1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine-2,5-dione CAS No. 934602-56-9

1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine-2,5-dione

Cat. No.: B2920905
CAS No.: 934602-56-9
M. Wt: 182.2
InChI Key: XNNDUYCDMJNOMI-UHFFFAOYSA-N
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Description

1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine-2,5-dione is a heterocyclic compound that has garnered significant interest in scientific research due to its unique chemical structure and properties. This compound is characterized by a fused ring system that includes both a thieno and diazepine moiety, making it a valuable subject for various chemical and biological studies .

Preparation Methods

The synthesis of 1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine-2,5-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thieno and diazepine precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and efficiency .

Chemical Reactions Analysis

1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine-2,5-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized derivatives of the original compound .

Scientific Research Applications

1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .

Properties

IUPAC Name

3,4-dihydro-1H-thieno[3,2-e][1,4]diazepine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c10-5-3-8-7(11)6-4(9-5)1-2-12-6/h1-2H,3H2,(H,8,11)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNDUYCDMJNOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C(=O)N1)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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